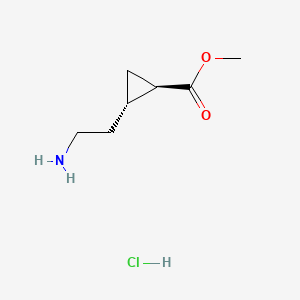
(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyl group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester typically involves several steps, starting from readily available starting materials. One common approach is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This method includes a Horner–Wadsworth–Emmons reaction to form the corresponding enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The overall yield of this synthesis ranges from 52% to 65%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (Sodium hydroxide).
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated amino acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its role in enzyme inhibition and as a potential ligand for receptor studies.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: A nonproteinogenic amino acid with similar structural features and biological activity.
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share structural similarities and are used in similar research applications.
Uniqueness
(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl (E,2R,3R)-2-amino-3-hydroxyhept-4-enoate |
InChI |
InChI=1S/C9H17NO3/c1-3-5-6-7(11)8(10)9(12)13-4-2/h5-8,11H,3-4,10H2,1-2H3/b6-5+/t7-,8-/m1/s1 |
InChI Key |
RJIIFNAONRPOOP-ZZTMBZGHSA-N |
Isomeric SMILES |
CC/C=C/[C@H]([C@H](C(=O)OCC)N)O |
Canonical SMILES |
CCC=CC(C(C(=O)OCC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)


![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)






![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13451369.png)
![3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13451374.png)

